3-Hydroxy-4-nitroisoindolin-1-one 3-Hydroxy-4-nitroisoindolin-1-one
Brand Name: Vulcanchem
CAS No.: 39830-63-2
VCID: VC3946220
InChI: InChI=1S/C8H6N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)8(12)9-7/h1-3,8,12H,(H,9,11)
SMILES: C1=CC2=C(C(NC2=O)O)C(=C1)[N+](=O)[O-]
Molecular Formula: C8H6N2O4
Molecular Weight: 194.14 g/mol

3-Hydroxy-4-nitroisoindolin-1-one

CAS No.: 39830-63-2

Cat. No.: VC3946220

Molecular Formula: C8H6N2O4

Molecular Weight: 194.14 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-nitroisoindolin-1-one - 39830-63-2

Specification

CAS No. 39830-63-2
Molecular Formula C8H6N2O4
Molecular Weight 194.14 g/mol
IUPAC Name 3-hydroxy-4-nitro-2,3-dihydroisoindol-1-one
Standard InChI InChI=1S/C8H6N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)8(12)9-7/h1-3,8,12H,(H,9,11)
Standard InChI Key KOBKMLXDYFODDD-UHFFFAOYSA-N
SMILES C1=CC2=C(C(NC2=O)O)C(=C1)[N+](=O)[O-]
Canonical SMILES C1=CC2=C(C(NC2=O)O)C(=C1)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular framework of 3-Hydroxy-4-nitroisoindolin-1-one (C₈H₆N₂O₄) consists of a bicyclic isoindolinone system with a hydroxyl group at position 3 and a nitro group at position 4. This arrangement creates distinct electronic effects: the electron-withdrawing nitro group deactivates the aromatic ring, while the hydroxyl group introduces hydrogen-bonding capabilities. Crystallographic studies of analogous compounds reveal planar aromatic systems with intramolecular hydrogen bonds between the hydroxyl and carbonyl groups .

Spectroscopic Identification

Structural validation of synthesized derivatives relies on advanced spectroscopic techniques:

  • ¹H NMR: Characteristic signals include a deshielded amide proton (δ 8.5–9.0 ppm) and aromatic protons influenced by nitro substitution (δ 7.8–8.2 ppm) .

  • ¹³C NMR: The carbonyl carbon typically resonates at δ 165–170 ppm, while nitro-bearing carbons appear upfield due to electron withdrawal .

  • IR Spectroscopy: Stretching vibrations for carbonyl (1680–1700 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) provide functional group confirmation .

Synthetic Methodologies

Ugi Multicomponent Reaction Strategy

A robust synthetic route employs the Ugi four-component reaction (4-CR) followed by cyclization (Figure 1):

Reaction Components:

  • Aldehyde: 4-Chlorobenzaldehyde

  • Amine: Allylamine

  • Carboxylic Acid: 4-Chloro-2-nitrobenzoic acid

  • Isocyanide: tert-Butyl isocyanide

Conditions:

  • Solvent: Methanol or dichloromethane

  • Temperature: Room temperature to 40°C

  • Time: 12–24 hours

Key Intermediate:
N-allyl-N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-4-chloro-2-nitrobenzamide (1a) is obtained in 77% yield after purification via flash chromatography (Et₂O:PE = 50:50) .

Table 1: Ugi Adduct Synthesis Optimization

ComponentVariation TestedYield Impact
AldehydeElectron-deficient vs. donor+15% with electron-deficient
SolventMeOH vs. DCMDCM improves yield by 12%
TemperatureRT vs. 40°CNo significant difference

Cyclization to Isoindolinone Core

Post-Ugi adducts undergo acid-mediated cyclization to form the isoindolinone framework:

Conditions:

  • Reagent: Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane

  • Time: 2–4 hours

Mechanistic Insight:
Protonation of the amide oxygen facilitates nucleophilic attack by the aromatic ring, followed by dehydration to form the bicyclic system .

Table 2: Cyclization Efficiency Across Derivatives

Starting MaterialProduct PurityIsolated Yield
1a>95% (HPLC)82%
Nitro-substituted analog93%75%

Chemical Reactivity and Functionalization

O-Alkylation of Hydroxyl Group

The phenolic -OH undergoes efficient alkylation under Mitsunobu conditions:

Representative Reaction:
3-Hydroxy-4-nitroisoindolin-1-one + Allyl bromide → O-Allyl derivative

Conditions:

  • Reagents: DIAD, PPh₃

  • Solvent: THF

  • Yield: 89%

Application: Alkylated derivatives serve as substrates for ring-closing metathesis (RCM) to construct polycyclic architectures.

Nitro Group Transformations

The nitro group participates in diverse transformations:

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) yields amino derivatives

  • Selective reduction using SnCl₂/HCl provides hydroxylamine intermediates

Nucleophilic Aromatic Substitution:

  • Displacement with amines under microwave irradiation generates aminobenzamide derivatives

Advanced Applications in Synthesis

Ring-Closing Metathesis (RCM)

O-Allyl-N-allyl derivatives undergo RCM using Grubbs 2nd generation catalyst:

Conditions:

  • Catalyst: 5 mol%

  • Solvent: DCM, 40°C

  • Yield: 78% bicyclic lactam

Palladium-Mediated C-H Activation

Directed C-H functionalization enables late-stage diversification:

Reaction:

  • Substrate: N-Pivaloyl-protected isoindolinone

  • Catalyst: Pd(OAc)₂

  • Ligand: 2,2'-Bipyridyl

  • Outcome: Selective arylation at position 5

Computational Modeling Insights

Density Functional Theory (DFT) Studies

  • Frontier Molecular Orbitals: LUMO localized on nitro group predicts electrophilic reactivity

  • Tautomerization Energy: Hydroxyl proton transfer requires +15.2 kcal/mol (B3LYP/6-311+G**)

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